molecular formula C16H25NO4 B137950 tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate CAS No. 133565-43-2

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate

Cat. No.: B137950
CAS No.: 133565-43-2
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-TZMCWYRMSA-N
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Description

Tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.37 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound, with the molecular formula C16_{16}H25_{25}NO4_{4} and a molecular weight of 295.37 g/mol, includes a tert-butyl group, a benzyloxy substituent, and a hydroxybutan-2-yl moiety. Its biological activity has garnered interest for various applications, particularly in the synthesis of pharmaceuticals and as an intermediate in organic reactions.

  • IUPAC Name : this compound
  • CAS Number : 133565-43-2
  • Molecular Weight : 295.37 g/mol
  • Purity : Typically around 95%-98% in commercial preparations.

Potential Biological Activities

  • Cytotoxicity : Related compounds have demonstrated cytotoxic effects against human carcinoma cell lines. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate is noted for its cytotoxic activity linked to the natural product jaspine B, which has been isolated from sponges and shows promise in cancer treatment .
  • Antimalarial Activity : Certain derivatives of similar structures have exhibited antimalarial properties. The presence of specific functional groups has been crucial for enhancing biological activity .
  • Synthesis of Natural Products : The compound serves as an important intermediate in synthesizing various natural products, which may possess therapeutic properties .

Structure-Activity Relationship (SAR)

The unique structural components of this compound contribute significantly to its biological activity:

Structural FeatureFunctionality
Tert-butyl groupEnhances lipophilicity and stability
Benzyloxy groupPotential for interactions with biological targets
Hydroxybutan moietyContributes to hydrogen bonding and receptor binding

Comparative Analysis with Analogous Compounds

To better understand the potential of this compound, we can compare it with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
(S)-Benzyl (1-hydroxypropan-2-yl)carbamate66674-16-60.89Lacks tert-butyl group
(S)-tert-butyl (1-hydroxypropan-2-yl)carbamate23680-31-10.87Different stereochemistry at chiral centers
(S)-benzyloxycarbonyl-L-alanine65806-90-80.87Simpler structure without hydroxybutan moiety

This table highlights the uniqueness of this compound in terms of its complex structure and potential functionalities.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, related research provides insight into its potential applications:

  • Cytotoxic Activity Study : A study on jaspine B derivatives indicated that modifications like carbamate formation can enhance cytotoxicity against cancer cell lines .
  • Synthetic Pathways : Research detailing synthetic routes emphasizes the importance of stereochemical control to yield biologically active compounds efficiently .

Properties

IUPAC Name

tert-butyl N-[(2R,3R)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133938
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133565-43-2
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133565-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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